6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
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Overview
Description
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the 1,4-dioxide moiety in the structure enhances its reactivity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by oxidation to introduce the 1,4-dioxide functionality . Various synthetic routes have been developed, focusing on green chemistry principles and cost-effective methods .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,4-dioxide moiety to the corresponding quinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives without the dioxide functionality .
Scientific Research Applications
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions with target proteins, enzymes, and receptors . These interactions can inhibit the growth of bacteria, fungi, and cancer cells by disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide: Known for its antibacterial activity.
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications . The presence of the acetyl and methyl groups, along with the 1,4-dioxide functionality, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
59689-84-8 |
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Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
6-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)9-4-3-8(7(2)16)5-10(9)14(6)18/h3-5H,1-2H3,(H2,13,17) |
InChI Key |
OYTSRXYPXWFVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C(=O)C)C(=O)N |
Origin of Product |
United States |
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